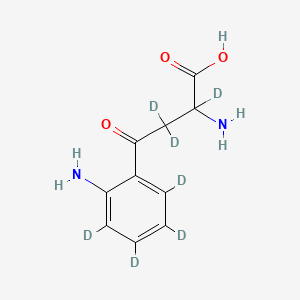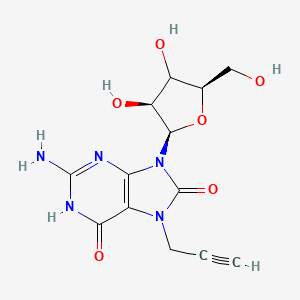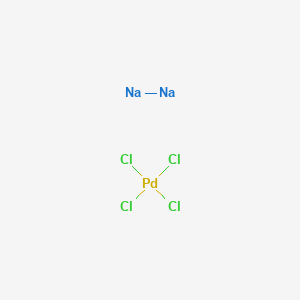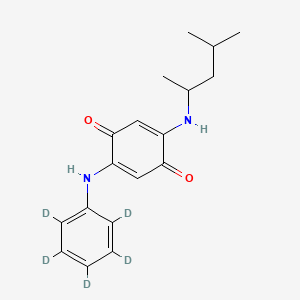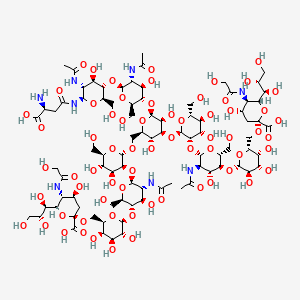
Neu5Gc|A(2-6) N-Glycan-Asn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neu5Gc|A(2-6) N-Glycan-Asn is a complex glycan structure that includes N-glycolylneuraminic acid (Neu5Gc) linked to an asparagine (Asn) residue. Neu5Gc is a type of sialic acid, which is a family of nine-carbon acidic amino monosaccharides. Neu5Gc is not synthesized by humans due to a genetic mutation but can be incorporated into human tissues through dietary intake, particularly from red meat .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Gc and its glycosides involves various chemical and enzymatic methods. One common approach is the one-pot multienzyme (OPME) chemoenzymatic strategy, which allows for the efficient synthesis of Neu5Gc-containing compounds . The vinyl group in the precursor can be converted to γ-hydroxy-α-keto acid through a 1,3-dipolar cycloaddition reaction with N-tert-butyl nitrone, followed by base-catalyzed β elimination and hydrolysis .
Industrial Production Methods
Industrial production methods for Neu5Gc-containing glycans often involve the use of glycosyltransferases to transfer sialic acid from its activated sugar nucleotide, cytidine 5′-monophosphate-sialic acid (CMP-Sia), to suitable acceptors . This method is advantageous due to its high stereoselectivity and economic efficiency .
化学反応の分析
Types of Reactions
Neu5Gc|A(2-6) N-Glycan-Asn can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include modified glycan structures with altered functional groups, which can be used for further biological and chemical studies .
科学的研究の応用
Neu5Gc|A(2-6) N-Glycan-Asn has numerous scientific research applications:
作用機序
Neu5Gc exerts its effects through its incorporation into glycoproteins and glycolipids on cell surfaces. This incorporation can lead to immune recognition and the production of anti-Neu5Gc antibodies, resulting in chronic inflammation . The molecular targets and pathways involved include interactions with immune cells and the activation of inflammatory pathways .
類似化合物との比較
Neu5Gc is often compared with N-acetylneuraminic acid (Neu5Ac), another common sialic acid. Unlike Neu5Gc, Neu5Ac is synthesized by humans and does not elicit an immune response . Other similar compounds include 2-keto-3-deoxynonulosonic acid (Kdn) and various Neu5Gc derivatives found in non-human vertebrates .
Neu5Gc’s uniqueness lies in its immunogenicity in humans and its incorporation through dietary intake, which distinguishes it from other sialic acids .
特性
分子式 |
C88H144N8O66 |
|---|---|
分子量 |
2370.1 g/mol |
IUPAC名 |
(2R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H144N8O66/c1-21(107)90-44-55(125)66(32(12-101)145-75(44)96-39(115)5-25(89)76(136)137)154-77-45(91-22(2)108)56(126)69(35(15-104)148-77)157-82-65(135)72(158-84-74(62(132)51(121)31(11-100)147-84)160-79-47(93-24(4)110)58(128)68(34(14-103)150-79)156-81-64(134)60(130)53(123)38(153-81)20-144-88(86(140)141)7-27(112)43(95-41(117)17-106)71(162-88)49(119)29(114)9-98)54(124)36(151-82)18-142-83-73(61(131)50(120)30(10-99)146-83)159-78-46(92-23(3)109)57(127)67(33(13-102)149-78)155-80-63(133)59(129)52(122)37(152-80)19-143-87(85(138)139)6-26(111)42(94-40(116)16-105)70(161-87)48(118)28(113)8-97/h25-38,42-75,77-84,97-106,111-114,118-135H,5-20,89H2,1-4H3,(H,90,107)(H,91,108)(H,92,109)(H,93,110)(H,94,116)(H,95,117)(H,96,115)(H,136,137)(H,138,139)(H,140,141)/t25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69+,70+,71+,72-,73-,74-,75+,77-,78-,79-,80-,81-,82-,83-,84+,87+,88+/m0/s1 |
InChIキー |
NKEUWRVZRDQKCN-OANIOMHSSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
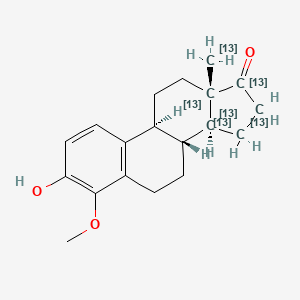
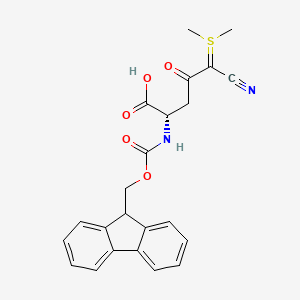
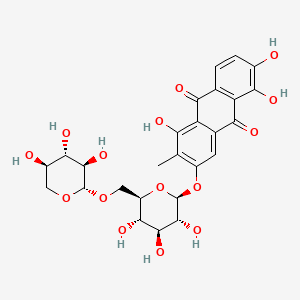
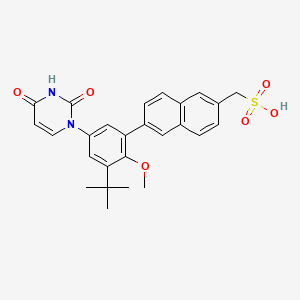
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
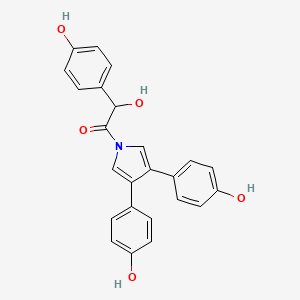
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
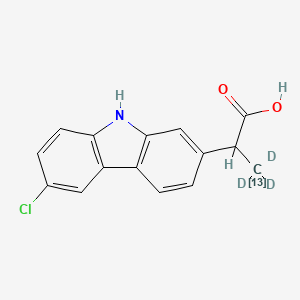
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
